molecular formula C9H14N2O B12364285 2-Sec-butyl-3-methoxypyrazine-d3

2-Sec-butyl-3-methoxypyrazine-d3

Cat. No.: B12364285
M. Wt: 169.24 g/mol
InChI Key: QMQDJVIJVPEQHE-HPRDVNIFSA-N
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Description

2-Sec-butyl-3-methoxypyrazine-d3 is a deuterated analog of 2-Sec-butyl-3-methoxypyrazine, a compound known for its distinctive earthy and bell pepper aroma. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sec-butyl-3-methoxypyrazine-d3 typically involves the deuteration of 2-Sec-butyl-3-methoxypyrazine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as heavy water (D2O) or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium, maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Sec-butyl-3-methoxypyrazine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazine derivatives .

Scientific Research Applications

2-Sec-butyl-3-methoxypyrazine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sec-butyl-3-methoxypyrazine-d3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various biological and chemical systems. This helps in understanding its effects at the molecular level, including its role in metabolic processes and interactions with enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Isobutyl-3-methoxypyrazine: Known for its green bell pepper aroma, used in flavor and fragrance applications.

    2-Methoxy-3-(1-methylpropyl)pyrazine: Similar in structure but with different sensory properties.

    2-Isopropyl-3-methoxypyrazine: Another analog with distinct aromatic characteristics.

Uniqueness

2-Sec-butyl-3-methoxypyrazine-d3 stands out due to its deuterium labeling, which provides unique advantages in analytical and experimental research. The stable isotope labeling allows for more accurate and detailed studies of its behavior and interactions compared to its non-deuterated counterparts .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

169.24 g/mol

IUPAC Name

2-butan-2-yl-3-(trideuteriomethoxy)pyrazine

InChI

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3/i3D3

InChI Key

QMQDJVIJVPEQHE-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=CN=C1C(C)CC

Canonical SMILES

CCC(C)C1=NC=CN=C1OC

Origin of Product

United States

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